molecular formula C21H24N2O4S2 B2483488 2,5-dimethoxy-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 893350-09-9

2,5-dimethoxy-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B2483488
CAS RN: 893350-09-9
M. Wt: 432.55
InChI Key: IKJWYJBBEIMINI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves complex organic reactions that provide a pathway to achieve the desired molecular architecture. For example, Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showcasing the synthetic approach towards similar compounds (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is typically characterized using spectroscopic and crystallographic techniques. For instance, Beuchet et al. (1999) discussed the tautomerism and crystal structure of a 2,4-dichlorobenzenesulfonamide derivative, highlighting the importance of intramolecular interactions and molecular geometry (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives often explore their reactivity towards various organic and inorganic reagents. The study by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide examines the potential ligand properties for metal coordination, revealing their chemical versatility (Jacobs, Chan, & O'Connor, 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and functionality. The work by Al-Hourani et al. (2016) on the synthesis and crystal structure of a benzenesulfonamide derivative provides insights into the relationship between molecular structure and physical properties (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Scientific Research Applications

Gastroprotective Properties of Related Compounds

Ebrotidine, a compound with a somewhat related structure, combining H2-receptor antagonist properties with cytoprotective actions, shows promise in ulcer disease treatment. Its mechanism includes enhancing mucus gel protective qualities, promoting mucosal repair, and maintaining mucosal integrity, which could be relevant in researching compounds with similar properties (Slomiany, Piotrowski, & Slomiany, 1997).

Pharmacology and Toxicology of Hallucinogens

The study on N-Benzylphenethylamine (NBOMe) hallucinogens, which includes compounds with a 2,5-dimethoxy substitution similar to the one , discusses their high affinity for the 5-HT2A receptor and their potent hallucinogenic effects. This research area might be relevant when exploring the psychoactive potential of related compounds (Halberstadt, 2017).

Synthetic Utilities and Pharmacological Evaluation of Thiazole Derivatives

Research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the synthetic versatility and therapeutic potential of thiazole-containing compounds. This might be pertinent for compounds incorporating the thiazolyl moiety, indicating a wide range of possible biological activities (Raut et al., 2020).

Amyloid Imaging in Alzheimer's Disease

The application of specific compounds in amyloid imaging for Alzheimer's disease diagnosis and research might be an area where related compounds could contribute, especially those capable of crossing the blood-brain barrier and binding to pathological sites (Nordberg, 2007).

Anti-Helicobacter Pylori Activities

The unique combination of acid-suppressant, gastroprotective, and anti-H. pylori activities in drugs like ebrotidine might be of interest when studying compounds for gastrointestinal therapeutic applications, particularly those targeting H. pylori infections (Slomiany, Piotrowski, & Slomiany, 1997).

properties

IUPAC Name

2,5-dimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-14-5-7-16(8-6-14)21-23-15(2)19(28-21)11-12-22-29(24,25)20-13-17(26-3)9-10-18(20)27-4/h5-10,13,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJWYJBBEIMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

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